molecular formula C16H13ClN2O3S2 B2946860 N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886936-29-4

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2946860
CAS No.: 886936-29-4
M. Wt: 380.86
InChI Key: KTKNIHIGAWUINZ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorobenzo[d]thiazole moiety and an ethylsulfonyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Chlorobenzo[d]thiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethylsulfonyl Group: This step often involves the reaction of the intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzamide: The final step involves coupling the intermediate with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to a sulfone under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield a sulfone, while substitution of the chlorine atom could yield various substituted benzothiazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzo[d]thiazol-2-yl)benzamide: Lacks the ethylsulfonyl group.

    N-(4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide: Has a methyl group instead of a chlorine atom.

    N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide: Has a methylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the ethylsulfonyl group, for example, might enhance its solubility or reactivity compared to similar compounds.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-2-24(21,22)11-8-6-10(7-9-11)15(20)19-16-18-14-12(17)4-3-5-13(14)23-16/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKNIHIGAWUINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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